Cas no 65712-02-9 (Benzenamine, 4-methyl-N-(4-methyl-2-nitrophenyl)-2-nitro-)

65712-02-9 structure
Product name:Benzenamine, 4-methyl-N-(4-methyl-2-nitrophenyl)-2-nitro-
Benzenamine, 4-methyl-N-(4-methyl-2-nitrophenyl)-2-nitro- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 4-methyl-N-(4-methyl-2-nitrophenyl)-2-nitro-
- 4-methyl-N-(4-methyl-2-nitrophenyl)-2-nitroaniline
- 65712-02-9
- DTXSID70497564
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- Inchi: InChI=1S/C14H13N3O4/c1-9-3-5-11(13(7-9)16(18)19)15-12-6-4-10(2)8-14(12)17(20)21/h3-8,15H,1-2H3
- InChI Key: CFXKVFVXTWNBDH-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 287.09069
- Monoisotopic Mass: 287.09060590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 104Ų
Experimental Properties
- PSA: 98.31
Benzenamine, 4-methyl-N-(4-methyl-2-nitrophenyl)-2-nitro- Related Literature
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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